molecular formula C20H16N2O3S3 B2668673 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide CAS No. 923465-50-3

3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide

Cat. No.: B2668673
CAS No.: 923465-50-3
M. Wt: 428.54
InChI Key: MVXZVUWJSMRXDC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide is a synthetic small molecule research chemical featuring a benzothiazole core linked to a benzenesulfonyl-propanamide chain via a thiophene ring. This molecular architecture, which incorporates multiple heterocyclic and sulfonamide motifs, is of significant interest in medicinal chemistry and drug discovery. Compounds within this structural class have demonstrated a range of promising biological activities in research settings. Structurally related benzothiazole-sulfonamide hybrids are investigated as modulators of key enzymatic pathways . For instance, certain bis-sulfonamide analogs are recognized for their ability to activate the SHIP1 enzyme, a phosphatase that opposes PI3K signaling and is a potential target for inflammatory disorders and Alzheimer's disease research . Furthermore, molecules containing the benzothiazole scaffold are explored as inhibitors of viral targets, such as TMPRSS2, highlighting the broad therapeutic potential of this chemical class . The specific presence of both benzothiazole and sulfonamide groups in a single molecule makes it a valuable template for probing structure-activity relationships (SAR) and for developing novel chemical probes. This compound is supplied exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S3/c23-18(11-13-28(24,25)14-6-2-1-3-7-14)22-19-15(10-12-26-19)20-21-16-8-4-5-9-17(16)27-20/h1-10,12H,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXZVUWJSMRXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Sulfonylation: The benzenesulfonyl group is introduced through the reaction of benzene sulfonyl chloride with an appropriate nucleophile.

    Amidation: The final step involves the formation of the amide bond between the sulfonylated benzothiazole and the thiophenyl propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl and benzothiazolyl moieties.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor and Antimicrobial Properties

Compounds containing the 1,3-benzothiazole moiety have been extensively studied for their antitumor and antimicrobial activities. The structural framework of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide suggests potential efficacy against cancer cell lines and microbial strains. Research indicates that derivatives of benzothiazoles exhibit significant cytotoxicity against various cancer types, including breast, lung, and colon cancers .

Mechanism of Action

The mechanism behind the biological activity of this compound may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that benzothiazole derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells . Additionally, they may exert antimicrobial effects by disrupting bacterial cell wall synthesis or function.

Materials Science Applications

Optical Materials

The unique electronic properties of This compound make it a candidate for use in optical materials. The compound's ability to form stable complexes with metal ions can lead to the development of new photonic devices .

Supramolecular Chemistry

Research into the crystal structure of related compounds has revealed that they form intricate supramolecular arrangements through various non-covalent interactions such as hydrogen bonding and π–π stacking . These properties are essential for designing materials with specific optical characteristics.

Analytical Chemistry Applications

Spectroscopic Studies

The compound can be analyzed using various spectroscopic techniques such as UV/Vis spectroscopy, NMR, and IR spectroscopy. These methods provide insights into its structural characteristics and interactions in solution. For example, studies have demonstrated that the UV/Vis spectrum of benzothiazole derivatives can be simulated effectively using computational methods like density functional theory (DFT) .

Chemical Sensing

Given its structural properties, This compound may also find applications in chemical sensing. The compound's ability to interact with specific analytes could be harnessed for the development of sensors capable of detecting environmental pollutants or biological markers.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of a series of benzothiazole derivatives similar to This compound against several cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could guide future drug design efforts .

Case Study 2: Optical Properties

Research on related compounds demonstrated their potential as optical materials due to their strong absorption in the UV region and favorable photostability. These findings support further exploration into their use in photonic applications .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The benzothiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differentiators

  • The target’s benzenesulfonyl group balances electron effects for stability.
  • Heterocyclic Systems: BA95947’s thienopyridine ring offers extended conjugation, possibly enhancing bioavailability over the target’s thiophene .
  • Functional Groups : Zinc2890745 ’s sulfanyl group (vs. sulfonyl) may increase nucleophilicity, altering reactivity profiles .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide is a derivative of benzothiazole and benzenesulfonamide, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C15H14N2O2S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

Synthesis Methodology

The synthesis of compounds bearing the benzothiazole and benzenesulfonamide moieties often involves the reaction of 2-hydrazinobenzothiazole with various sulfonyl chlorides. For instance, a general synthetic route includes:

  • Refluxing a solution of 2-hydrazinobenzothiazole and benzenesulfonyl chloride in ethanol.
  • Purification through recrystallization or chromatography to yield the desired products with good yields (typically 40-65%) .

Structural Analysis

Recent studies have employed techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis to elucidate the structural features of similar compounds, revealing significant intermolecular interactions that may influence biological activity .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of benzothiazole with sulfonamide groups exhibit notable anti-inflammatory and analgesic activities. For instance:

  • A study synthesized twelve new derivatives, including those similar to our compound, which were evaluated for their in vivo anti-inflammatory effects. The most active derivatives demonstrated significant inhibition of carrageenan-induced paw edema in rats, achieving up to 80% inhibition at certain time points .
  • The analgesic activity was assessed using various models, with some compounds showing efficacy comparable to standard drugs like celecoxib .

The proposed mechanism for the anti-inflammatory effects includes:

  • Inhibition of Pro-inflammatory Mediators : Compounds like those derived from benzothiazole have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .
  • Molecular Docking Studies : These studies suggest strong binding interactions with key receptors involved in pain and inflammation pathways, indicating that these compounds could serve as effective therapeutic agents .

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. For example:

  • A series of sulfonamide-benzothiazole compounds exhibited activity against various bacterial strains at nanomolar concentrations. This suggests potential applications in treating infections caused by resistant pathogens .

Case Study 1: In Vivo Efficacy

In a controlled study involving rat models, specific derivatives were tested for their anti-inflammatory effects. The results indicated:

Compound% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h
17c76%80%78%
17i64%73%69%

This data highlights the compound's potential as an effective anti-inflammatory agent .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzothiazole ring significantly impacted biological activity. Compounds with certain substituents showed enhanced binding affinity to COX enzymes, correlating with increased anti-inflammatory potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide?

  • Methodology :

  • Step 1 : Start with the sulfonylation of benzene to introduce the benzenesulfonyl group. This can be achieved via electrophilic substitution using chlorosulfonic acid followed by thiolation ( ).
  • Step 2 : Synthesize the thiophene-benzothiazole core. Cyclize 3-aminothiophene-2-carboxylic acid with 2-mercaptobenzothiazole under acidic conditions to form the 1,3-benzothiazol-2-yl-thiophene intermediate ( ).
  • Step 3 : Couple the sulfonyl and core moieties. Use HBTU (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling agent in DMSO to form the propanamide linkage ( ).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (≥98%) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques :

  • Single-crystal X-ray diffraction (SHELX) : Resolve the crystal lattice to confirm stereochemistry and bond angles. SHELXL is optimal for small-molecule refinement ( ).
  • NMR/IR Spectroscopy :
  • ¹H/¹³C NMR : Look for characteristic peaks: benzenesulfonyl protons (δ 7.5–8.1 ppm), thiophene C-H (δ 6.8–7.2 ppm), and benzothiazole N-H (δ 10.2 ppm) ( ).
  • IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during functionalization of the benzothiazole-thiophene core?

  • Analysis :

  • Electronic effects : The electron-withdrawing benzenesulfonyl group may deactivate the thiophene ring, reducing nucleophilic substitution efficiency. Compare reactivity with analogs lacking sulfonyl groups (e.g., ’s 3-(4-chlorophenyl)sulfonyl derivatives).
  • Steric hindrance : Substituents on the benzothiazole nitrogen (e.g., methyl vs. phenyl) alter reaction pathways. Use DFT calculations (B3LYP/6-31G*) to model steric/electronic profiles .
    • Experimental validation : Perform competitive reactions with controlled substituents and monitor via LC-MS .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

  • Mechanistic insights :

  • The benzothiazole moiety mimics adenosine in kinase binding pockets, as seen in similar inhibitors ( ). The sulfonyl group enhances solubility and hydrogen bonding with catalytic residues (e.g., tyrosine kinases).
  • Assay design : Use fluorescence polarization assays to measure binding affinity (Kd) or FRET-based enzymatic assays (e.g., ’s benzothiazole-cyclopropanecarboxamide derivatives).
    • SAR studies : Replace the thiophene with furan or pyrrole rings to assess impact on potency. Data from ’s thiophene-furan analogs suggest reduced activity with oxygen vs. sulfur heterocycles .

Q. What computational methods predict the compound’s physicochemical properties?

  • Tools :

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP = 3.2 ± 0.3).
  • Solubility : Apply the Yalkowsky equation with input from experimental melting point data (e.g., ’s propanamide analogs).
  • Docking simulations : AutoDock Vina or Schrödinger Suite for target engagement predictions (e.g., ’s benzothiazole inhibitors) .

Data Contradiction Management

Q. How to address discrepancies in reported synthetic yields for similar sulfonamide-propanamide derivatives?

  • Troubleshooting :

  • Reagent purity : Ensure HBTU is freshly distilled to avoid coupling inefficiency (common yield drop from 85% to 60% with aged reagents).
  • Temperature control : Overheating (>40°C) during amide coupling can degrade the benzothiazole-thiophene core. Use low-temperature NMR to monitor intermediates ( ).
    • Case study : reports 70–80% yields for sulfonyl-propionamides, while notes 68% for analogous compounds. Differences arise from solvent choice (DMSO vs. DMF) and stoichiometry .

Experimental Design Guidelines

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Protocols :

  • Cytotoxicity : MTT assay (IC50) on cancer cell lines (e.g., HeLa or MCF-7). Include ’s benzothiazole-cyclopropanecarboxamide as a positive control.
  • Enzyme inhibition : Kinase-Glo assay for ATPase activity inhibition (e.g., EGFR or VEGFR2).
    • Controls : Use staurosporine (broad kinase inhibitor) and solvent-only blanks. Replicate assays in triplicate (p < 0.05) .

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